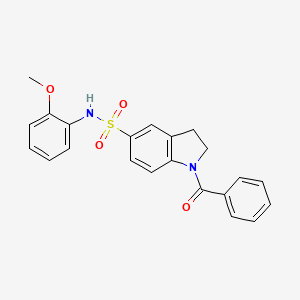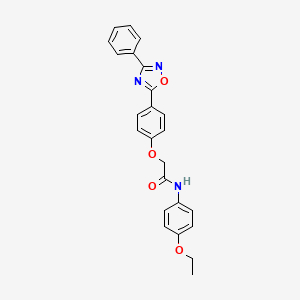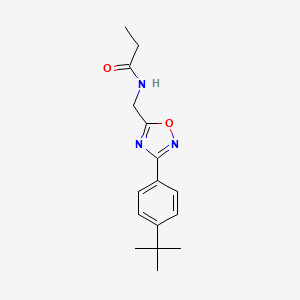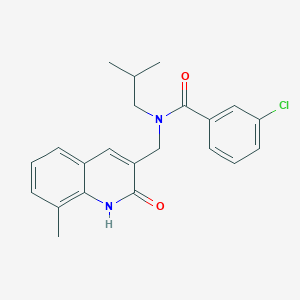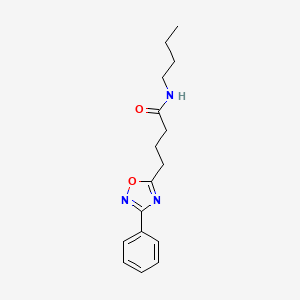
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as PBDT, is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. PBDT has been synthesized using various methods, and its mechanism of action is not yet fully understood.
科学的研究の応用
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has potential applications in scientific research, particularly in the field of fluorescence microscopy. It can be used as a fluorescent probe to label proteins, DNA, and other biomolecules in live cells. This compound has been used to label actin filaments, microtubules, and mitochondria in live cells, and it has been shown to have a high signal-to-noise ratio and low cytotoxicity. This compound can also be used to study protein-protein interactions, protein-lipid interactions, and the dynamics of cellular processes.
作用機序
The mechanism of action of N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not yet fully understood. It is believed to bind to hydrophobic regions of biomolecules, such as the lipid bilayer of cell membranes. This compound has a high affinity for lipid membranes, and it has been shown to selectively label the plasma membrane of live cells. This compound may also interact with proteins and DNA, although the exact nature of these interactions is not yet known.
Biochemical and Physiological Effects:
This compound has low cytotoxicity and does not affect cell viability or proliferation. It has been shown to have a low photobleaching rate, which makes it suitable for long-term imaging studies. This compound has a high quantum yield and a large Stokes shift, which allows for efficient excitation and emission of fluorescence. This compound has been shown to have a high selectivity for labeling the plasma membrane of live cells, and it has been used to study membrane dynamics and protein trafficking.
実験室実験の利点と制限
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high signal-to-noise ratio, low cytotoxicity, and efficient excitation and emission of fluorescence. This compound has a large Stokes shift, which reduces background fluorescence and improves imaging quality. However, this compound has some limitations, including its low yield and the need for organic solvents for solubility. This compound also has limited applications for labeling intracellular structures, as it has a high affinity for lipid membranes and may not penetrate the cell membrane.
将来の方向性
For N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide research include the development of new synthesis methods to improve yield and reduce the use of organic solvents. This compound could also be modified to improve its selectivity for labeling specific biomolecules or intracellular structures. This compound could be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signaling pathways. Finally, this compound could be used to develop new imaging techniques for studying live cells and tissues, such as super-resolution microscopy and two-photon microscopy.
合成法
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using several methods, including the reaction of 4-bromo-1-butanol with phenylacetic acid, followed by cyclization with hydrazine hydrate and coupling with butyric anhydride. Another method involves the reaction of 4-bromo-1-butanol with phenylacetic acid, followed by cyclization with hydrazine hydrate and coupling with butyric acid. The yield of this compound using these methods ranges from 20-30%.
特性
IUPAC Name |
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-3-12-17-14(20)10-7-11-15-18-16(19-21-15)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYZQAIMYINOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)






